molecular formula C9H11N3O B167511 2-Amino-5-methoxy-1-methylbenzimidazole CAS No. 1805-02-3

2-Amino-5-methoxy-1-methylbenzimidazole

Cat. No. B167511
CAS RN: 1805-02-3
M. Wt: 177.2 g/mol
InChI Key: BTSAWSKQHDFYIU-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-1-methylbenzimidazole is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-5-methoxy-1-methylbenzimidazole is 1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) . This indicates the presence of a benzimidazole ring with a methoxy group at the 5th position and a methyl group at the 1st position .


Physical And Chemical Properties Analysis

2-Amino-5-methoxy-1-methylbenzimidazole is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and has a Log Kp (skin permeation) of -6.76 cm/s .

Scientific Research Applications

Novel Synthesis of Proton Pump Inhibitors

A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The study detailed the synthesis process, including the role of related compounds in inhibiting the gastric ATPase enzyme. This process is crucial for the development of anti-ulcer drugs, highlighting the importance of benzimidazole derivatives in medical chemistry (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Synthetic Procedures to Access Benzazoles of Biological Interest

This review article discusses the synthesis and pharmacological significance of benzazoles, including 2-aminobenzimidazole derivatives. These compounds exhibit a variety of biological activities and hold potential as therapeutic agents in medicine. The review emphasizes the chemical modifications and functionalizations that enhance their therapeutic value (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

PET Research in Gliomas

A study updated on clinical PET (Positron Emission Tomography) applications in brain tumors, specifically gliomas, mentions the use of amino acid tracers for diagnosis and treatment planning. While not directly mentioning 2-Amino-5-methoxy-1-methylbenzimidazole, this research highlights the broader context of amino compounds in medical imaging and cancer treatment (Herholz, 2017).

AMPA Receptor Agonists in Depression Treatment

A review on the future of researching AMPA receptor agonists for depression treatment discusses the potential antidepressant effects of compounds affecting the AMPA receptors. It suggests that, similar to NMDA receptor antagonists, AMPA agonists could offer new avenues for treating depression with rapid onset and minimal side effects (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

Ionotropic Glutamate Receptors and Epilepsy

This review explores the role of ionotropic glutamate receptors, including AMPA and NMDA receptors, in epilepsy. It discusses how agonists and antagonists of these receptors can influence seizure activity, suggesting a significant area of study for compounds like 2-Amino-5-methoxy-1-methylbenzimidazole in the development of new epilepsy treatments (Hanada, 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methoxy-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAWSKQHDFYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170965
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxy-1-methylbenzimidazole

CAS RN

1805-02-3
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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